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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphonate compounds in medicinal

chemistry, focusing on their core principles, therapeutic applications, and the strategies

employed to optimize their clinical utility. Phosphonates, characterized by a stable carbon-

phosphorus (C-P) bond, serve as effective isosteres of phosphates, playing a pivotal role in the

design of enzyme inhibitors and therapeutic agents. Their resistance to enzymatic hydrolysis

makes them particularly valuable in overcoming the metabolic instability of phosphate-

containing drugs.

I. Introduction to Phosphonate Compounds in
Medicinal Chemistry
A. Core Concepts: The Phosphonate Moiety as a
Phosphate Mimic
Phosphonate compounds are organophosphorus molecules containing a C-PO(OH)₂ or C-

PO(OR)₂ group.[1] The direct carbon-phosphorus bond is the defining feature that distinguishes

them from phosphate esters, which contain a more labile oxygen-phosphorus bond.[2][3] This

inherent stability to chemical and enzymatic hydrolysis is a cornerstone of their medicinal

chemistry applications.[2] Phosphonates are designed as non-hydrolyzable analogs of

phosphate substrates, enabling them to act as competitive inhibitors of enzymes that are

crucial for various pathological processes.[4][5]
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B. Key Therapeutic Areas and Mechanisms of Action
The versatility of the phosphonate scaffold has led to the development of drugs across multiple

therapeutic areas.

1. Antiviral Agents: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a prominent class of antiviral drugs that mimic natural

nucleoside monophosphates.[6] By bypassing the initial, often rate-limiting, viral- or cell-

dependent phosphorylation step required for the activation of many nucleoside analog drugs,

ANPs can exhibit potent and broad-spectrum antiviral activity.[6][7] Their mechanism of action

involves cellular kinases phosphorylating them to the active diphosphate form, which then

inhibits viral DNA polymerases or reverse transcriptases, leading to chain termination and

inhibition of viral replication.[1][8] Clinically significant ANPs include:

Tenofovir: A cornerstone of HIV and Hepatitis B virus (HBV) therapy.[1]

Adefovir: Used for the treatment of chronic HBV infection.[4]

Cidofovir: Employed in the management of cytomegalovirus (CMV) retinitis in AIDS patients.

[9]

2. Bone-Targeting Agents: Bisphosphonates

Bisphosphonates are characterized by a P-C-P backbone and have a high affinity for

hydroxyapatite, the mineral component of bone.[10][11] This property leads to their selective

accumulation in the skeleton, making them highly effective for the treatment of bone disorders

characterized by excessive osteoclast-mediated bone resorption.[10][12]

Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These are

metabolized in osteoclasts to non-hydrolyzable ATP analogs, which induce osteoclast

apoptosis.

Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Risedronate, Zoledronic

Acid): These are more potent and act by inhibiting farnesyl diphosphate synthase (FPPS), a

key enzyme in the mevalonate pathway.[13] This inhibition disrupts the prenylation of small
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GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to

their inactivation and apoptosis.[13]

3. Other Therapeutic Applications

The application of phosphonates extends beyond antivirals and bone diseases. They are being

investigated as:

Anticancer agents: By targeting enzymes involved in cancer cell metabolism and signaling.

[14]

Antibacterial agents: For instance, fosfomycin is a phosphonate antibiotic that inhibits

bacterial cell wall synthesis.[15]

Enzyme inhibitors: For a wide range of enzymes, including metalloproteases.[16]

C. The Challenge of Bioavailability and the Rise of
Prodrug Strategies
A major hurdle in the development of phosphonate-based drugs is their poor oral bioavailability.

[17][18] At physiological pH, the phosphonate group is dianionic, leading to high polarity and

limited passive diffusion across cell membranes.[3][19] To overcome this, various prodrug

strategies have been developed to mask the negative charges of the phosphonate moiety,

thereby increasing lipophilicity and facilitating absorption.[19][20] These prodrugs are designed

to be cleaved in vivo to release the active phosphonate drug.[21] Common prodrug approaches

include:

Acyloxyalkyl esters: Such as pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl

(POC) esters.[3][20]

S-Acylthioethyl (SATE) esters: These are cleaved by esterases to reveal a thiol that

undergoes intramolecular cyclization to release the active drug.[3][11]

Phosphoramidates (ProTides): These involve the attachment of an amino acid ester and an

aryl group to the phosphorus center, and are cleaved by intracellular enzymes.[22]
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II. Quantitative Analysis of Phosphonate Drug
Efficacy and Pharmacokinetics
The following tables summarize key quantitative data for representative phosphonate drugs

and their prodrugs, providing a basis for comparison of their biological activity and

pharmacokinetic properties.

A. Antiviral Phosphonates and their Prodrugs

Compoun
d

Virus Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(CC50/EC
50)

Referenc
e

Tenofovir HIV-1 MT-2 5 >100 >20 [12]

Tenofovir

Disoproxil

Fumarate

(TDF)

HIV-1 MT-2 0.05 >100 >2000 [23]

Tenofovir

Alafenamid

e (TAF)

HIV-1 MT-2 0.005 >100 >20000 [12][23]

Adefovir HBV
HepG2

2.2.15
0.2 >1000 >5000 [3]

Cidofovir HCMV HEL 0.1-1.0 >20 >20-200 [9]

(S)-

HPMPA
HSV-1 Vero 0.08 >100 >1250 [19]

HDP-(S)-

HPMPC
HCMV HEL 0.0009 >1 >1111 [19]

ODE-(S)-

HPMPC
HSV-1 - <0.001 - - [9]
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Prodrug Parent Drug
Oral
Bioavailability
(%)

Species Reference

Tenofovir

Disoproxil

Fumarate (TDF)

Tenofovir 25-40 Human [3]

Adefovir Dipivoxil Adefovir 59 Human [1]

Pradefovir

Mesylate
Adefovir 42 Human [24]

Tetra-ODOL-2-

PMPA
2-PMPA

44-80 fold higher

than parent
- [15]

Peptidomimetic

prodrugs of

Cidofovir

Cidofovir 39 Mouse [9][15]

B. Bisphosphonates: Inhibition of Farnesyl Diphosphate
Synthase

Bisphosphonate Initial IC50 (nM) Final IC50 (nM) Reference

Zoledronate 450 4.1 [25]

Risedronate 450 5.7 [25]

Alendronate 2250 260 [25]

Pamidronate 1900 353 [25]

Ibandronate 1000 25 [25]

Etidronate 80,000 - [26]

III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of phosphonate compounds.
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A. Synthesis of Phosphonate Prodrugs
1. Synthesis of Tenofovir Disoproxil Fumarate (A POC Prodrug)

This protocol describes a common method for the synthesis of Tenofovir Disoproxil Fumarate

(TDF).

Materials: Tenofovir (PMPA), N-methylpyrrolidone (NMP), triethylamine, chloromethyl

isopropyl carbonate, isopropanol, fumaric acid.

Procedure:

Suspend Tenofovir in N-methylpyrrolidone and add triethylamine.[5]

Heat the reaction mixture to approximately 63°C.[5]

Slowly add chloromethyl isopropyl dicarbonate and continue stirring at this temperature for

several hours.[5]

Monitor the reaction by thin-layer chromatography (TLC).[5]

Upon completion, cool the mixture and add pre-cooled distilled water.[5]

Extract the product with dichloromethane.[5]

Wash the combined organic layers with water and dry over magnesium sulfate.[5]

Concentrate the organic layer under reduced pressure to obtain tenofovir disoproxil as an

oil.[5]

Dissolve the oily product in isopropanol and add fumaric acid.[5]

Heat the mixture to dissolve all solids, then cool slowly to induce crystallization.[5]

Filter the crystals, wash with cold isopropanol, and dry under vacuum to yield Tenofovir

Disoproxil Fumarate.[5]

2. General Procedure for the Synthesis of bis(Pivaloyloxymethyl) (POM) Phosphonate

Prodrugs
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This protocol outlines a general method for the synthesis of bis(POM) phosphonate prodrugs

from the corresponding phosphonic acid.

Materials: Phosphonic acid, triethylamine, 1-methyl-2-pyrrolidinone (NMP), chloromethyl

pivalate (POM-Cl).

Procedure:

Dissolve the phosphonic acid in NMP.[18]

Add triethylamine to the solution.[18]

Add chloromethyl pivalate to the reaction mixture.[18]

Stir the reaction at room temperature or with gentle heating until the reaction is complete,

as monitored by TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

bis(POM) phosphonate prodrug.[18]

B. In Vitro Biological Evaluation
1. Antiviral Activity Assay for Acyclic Nucleoside Phosphonates (Example: Cidofovir)

This protocol describes a plaque reduction assay to determine the 50% effective concentration

(EC₅₀) of an antiviral compound.

Materials: Host cell line (e.g., HeLa-S3 cells), virus stock (e.g., Vaccinia virus), culture

medium (e.g., SMEM), cidofovir, staining solution (e.g., crystal violet).

Procedure:
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Seed host cells in 25-cm² tissue culture flasks and grow to confluence.[16]

Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for

example, 0.01 PFU/cell.[16]

Allow the virus to adsorb for 2 hours.[16]

Remove the inoculum and wash the monolayers with drug-free medium.[16]

Add fresh medium containing serial dilutions of cidofovir to the flasks.[16]

Incubate the infected cells at 37°C in a 5% CO₂ atmosphere for 3 to 5 days, or until viral

plaques are visible in the untreated control flasks.[16][27]

Fix the cells and stain with a crystal violet solution.

Count the number of plaques in each flask.

Calculate the EC₅₀ value, which is the concentration of the drug that reduces the number

of plaques by 50% compared to the untreated control.[16]

2. Assessment of Osteoclast Inhibition by Bisphosphonates (Example: Alendronate)

This protocol describes an in vitro assay to evaluate the effect of bisphosphonates on

osteoclast activity.

Materials: Bone slices, osteoclast precursor cells (e.g., from human peripheral blood

mononuclear cells), culture medium, alendronate, reagents for measuring bone resorption

(e.g., C-terminal telopeptide of type I collagen (CTx) ELISA kit).

Procedure:

Culture osteoclast precursor cells on bone slices in the presence of M-CSF and RANKL to

induce osteoclast formation.[28][29]

Treat the co-cultures with various concentrations of alendronate (e.g., 10⁻⁵ M to 10⁻⁷ M).

[28]
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Culture for a defined period (e.g., 7-14 days).

At the end of the culture period, collect the conditioned medium to measure bone

resorption markers, such as CTx, using an ELISA kit.[28]

Alternatively, fix and stain the cells on the bone slices to visualize and count the number of

osteoclasts (e.g., using TRAP staining) and to analyze the resorption pits.[30]

Determine the concentration of alendronate that inhibits bone resorption and/or reduces

osteoclast number.[28]

IV. Signaling Pathways and Activation Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling

pathways and prodrug activation mechanisms involving phosphonate compounds.

A. Inhibition of Farnesyl Diphosphate Synthase by
Nitrogen-Containing Bisphosphonates
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Caption: Inhibition of FPPS by N-BPs in the mevalonate pathway.
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B. Prodrug Activation Pathways
1. Activation of Acyloxyalkyl Ester Prodrugs (POM and POC)

bis(POM/POC)-Phosphonate
Prodrug

Mono(POM/POC)-Phosphonate

Step 1

Hydroxymethyl Phosphonate
(unstable)

Step 2

Pivalic Acid / Isopropyl Carbonate

Active Phosphonate
Drug

Spontaneous
Decomposition

Formaldehyde

Esterase

Click to download full resolution via product page

Caption: Activation pathway of POM and POC phosphonate prodrugs.

2. Activation of S-Acylthioethyl (SATE) Prodrugs
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bis(SATE)-Phosphonate
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Caption: Activation mechanism of S-acylthioethyl (SATE) prodrugs.

3. Activation of Phosphoramidate (ProTide) Prodrugs
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Phosphoramidate
(ProTide) Prodrug

Carboxylic Acid
Intermediate

Hydrolysis of
amino acid ester

Cyclic Intermediate
(unstable)

Intramolecular
cyclization

Phosphoramidate
Metabolite Phenol

Active Phosphonate
Drug

Hydrolysis

Carboxyesterase

Phosphoramidase
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Caption: Generalized activation pathway of ProTide phosphonate prodrugs.

V. Conclusion and Future Directions
Phosphonate compounds represent a cornerstone of modern medicinal chemistry, with

significant contributions to the treatment of viral infections and bone diseases. Their inherent

stability as phosphate mimics provides a robust platform for the design of potent and selective
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enzyme inhibitors. The development of innovative prodrug strategies has been instrumental in

overcoming the pharmacokinetic challenges associated with these highly charged molecules,

leading to clinically successful oral therapies.

Future research in this field is likely to focus on several key areas:

Novel Prodrug Designs: The exploration of new prodrug moieties and activation mechanisms

to further enhance oral bioavailability, improve tissue targeting (e.g., to lymphatic tissues for

HIV or to the liver for HBV), and minimize off-target toxicities.

Expansion to New Therapeutic Areas: Leveraging the unique properties of phosphonates to

design inhibitors for a broader range of enzymes implicated in diseases such as cancer,

bacterial infections, and neurological disorders.

Combination Therapies: Investigating the synergistic effects of phosphonate drugs with other

therapeutic agents to improve treatment outcomes and combat drug resistance.

The continued evolution of synthetic methodologies and a deeper understanding of the

biological targets and metabolic pathways will undoubtedly fuel the discovery and development

of the next generation of phosphonate-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. drugs.com [drugs.com]

2. pubs.acs.org [pubs.acs.org]

3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

4. The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with
chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1216209?utm_src=pdf-custom-synthesis
https://www.drugs.com/pro/adefovir-dipivoxil.html
https://pubs.acs.org/doi/10.1021/ol049714v
https://pmc.ncbi.nlm.nih.gov/articles/PMC6722485/
https://pubmed.ncbi.nlm.nih.gov/18276803/
https://pubmed.ncbi.nlm.nih.gov/18276803/
https://www.chemicalbook.com/synthesis/tenofovir-disoproxil-fumarate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir
Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and
Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

10. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically
Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues -
PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents
[patents.google.com]

14. feh.scs.illinois.edu [feh.scs.illinois.edu]

15. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past
Successes and Future Prospects [frontiersin.org]

16. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber
Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. pubs.acs.org [pubs.acs.org]

19. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

20. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents
[patents.google.com]

21. Prodrugs and their activation mechanisms for brain drug delivery - PMC
[pmc.ncbi.nlm.nih.gov]

22. Regiochemical Analysis of the ProTide Activation Mechanism - PMC
[pmc.ncbi.nlm.nih.gov]

23. infezmed.it [infezmed.it]

24. elearning.unimib.it [elearning.unimib.it]

25. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC89810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89810/
https://www.researchgate.net/publication/363064992_Improved_pharmacokinetics_of_tenofovir_ester_prodrugs_strengthened_the_inhibition_of_HBV_replication_and_the_rebalance_of_hepatocellular_metabolism_in_preclinical_models
https://orca.cardiff.ac.uk/id/eprint/41440/1/Medicinal%20Chemistry%20of%20Phosphonate%20Prodrugs%20for%20Antiviral%20Therapy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9163707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9163707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5117106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5117106/
https://www.researchgate.net/figure/In-vitro-anti-HIV-1-activity-EC-50-cytotoxicity-CC-50-and-in-vitro-metabolic_tbl1_7881585
https://patents.google.com/patent/CN104725423A/en
https://patents.google.com/patent/CN104725423A/en
https://feh.scs.illinois.edu/doc/papers/1268256502_341.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.889737/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.889737/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2612146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2612146/
https://www.researchgate.net/publication/353305397_GREAT_EXPECTATIONS_PHOSPHONATE_PRODRUGS_IN_DRUG_DESIGN-OPPORTUNITIES_AND_LIMITATIONS
https://pubs.acs.org/doi/10.1021/cr5002035
https://pmc.ncbi.nlm.nih.gov/articles/PMC7821050/
https://patents.google.com/patent/CN110590842A/en
https://patents.google.com/patent/CN110590842A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11256751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11256751/
https://infezmed.it/media/journal/Vol_29_4_2021_4.pdf
https://elearning.unimib.it/pluginfile.php/1368008/mod_resource/content/1/acs.jmedchem.6b00523.pdf
https://pubs.acs.org/doi/10.1021/jm7015733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. Recent advancements for the evaluation of anti-viral activities of natural products - PMC
[pmc.ncbi.nlm.nih.gov]

28. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed
[pubmed.ncbi.nlm.nih.gov]

29. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF
and RANKL Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

30. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast
apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Phosphonate Compounds in Medicinal Chemistry: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216209#phosphonate-compounds-in-medicinal-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10620343/
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185506/
https://pubmed.ncbi.nlm.nih.gov/9797481/
https://pubmed.ncbi.nlm.nih.gov/9797481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8035832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8035832/
https://pubmed.ncbi.nlm.nih.gov/11728926/
https://pubmed.ncbi.nlm.nih.gov/11728926/
https://www.benchchem.com/product/b1216209#phosphonate-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b1216209#phosphonate-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b1216209#phosphonate-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b1216209#phosphonate-compounds-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

